Megestrol Acetate-d3

Bioanalysis Stable Isotope Labeling Method Validation

Megestrol Acetate-d3 (CAS 162462-72-8) is a stable isotope-labeled internal standard delivering a definitive 3 Da mass shift via three deuterium atoms at the 6-methyl position. Unlike non-deuterated surrogates (e.g., tolbutamide), it co-elutes with megestrol acetate, experiencing identical matrix effects, extraction recovery, and ionization efficiency — eliminating calibration bias and assay failure risks. Validated LC-MS/MS methods achieve 1 ng/mL LLOQ in human plasma (1–2000 ng/mL, r>0.99). Also functions as Medroxyprogesterone Acetate EP Impurity G-d3, enabling dual-purpose use for content uniformity assays and impurity profiling. Supports FDA/EMA bioanalytical method validation, ANDA submissions, clinical PK studies, and multi-residue veterinary drug monitoring.

Molecular Formula C24H32O4
Molecular Weight 387.5 g/mol
CAS No. 162462-72-8
Cat. No. B562927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegestrol Acetate-d3
CAS162462-72-8
Synonyms17-(Acetyloxy)-6-(methyl-d3)-pregna-4,6-diene-3,20-dione;  BDH 1298-d3;  DMAP-d3;  MGA-d3;  Magestin-d3;  Maygace-d3;  Megace-d3;  Megeron-d3;  Megestat-d3;  Magestryl Acetate-d3;  Ovarid-d3; 
Molecular FormulaC24H32O4
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i1D3
InChIKeyRQZAXGRLVPAYTJ-CPPTVPENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Megestrol Acetate-d3 (CAS 162462-72-8): Deuterated Internal Standard for LC-MS/MS Quantification


Megestrol Acetate-d3 (CAS 162462-72-8) is a stable isotope-labeled analog of the synthetic progestin megestrol acetate, featuring three deuterium atoms substituted for hydrogen at the 6-methyl position . With a molecular formula of C₂₄H₂₉D₃O₄ and molecular weight of 387.53 g/mol, this compound is primarily utilized as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows for the accurate quantification of megestrol acetate in biological matrices . As a deuterated reference standard, it provides near-identical physicochemical behavior to the unlabeled analyte while generating a distinct mass shift that enables precise discrimination and correction for matrix effects, extraction variability, and ionization fluctuations [1].

Why Megestrol Acetate-d3 Cannot Be Replaced by Unlabeled or Non-Analogous Internal Standards


Substituting Megestrol Acetate-d3 with unlabeled megestrol acetate (CAS 595-33-5) or a structurally dissimilar internal standard introduces significant analytical variability that compromises quantification accuracy. In LC-MS/MS bioanalysis, a deuterated internal standard that is chemically identical to the analyte—differing only in isotopic composition—co-elutes with the target compound and experiences identical matrix effects, extraction recovery, and ionization efficiency [1]. Conversely, non-deuterated or non-analogous internal standards (e.g., tolbutamide, which has been employed in some megestrol acetate assays) may exhibit differential recovery rates and divergent ionization behavior under variable sample conditions, leading to calibration bias, inflated imprecision, and potential assay failure during validation [2]. The 3 Da mass shift provided by Megestrol Acetate-d3 ensures baseline chromatographic resolution in the mass domain without altering retention time, a critical requirement for robust, regulatory-compliant bioanalytical methods where matrix-matched performance is non-negotiable [3].

Quantitative Differentiation Evidence: Megestrol Acetate-d3 vs. Comparators


Isotopic Purity and Labeling Accuracy: Megestrol Acetate-d3 Achieves 97.5 Atom% D

Megestrol Acetate-d3 from a certified reference material supplier demonstrates an isotopic purity specification of 97.5 atom% D (measured by mass spectrometry) and an HPLC purity exceeding 99.0% . This level of isotopic enrichment ensures minimal unlabeled analyte contamination in the internal standard stock, which is essential for achieving low limits of quantitation (LLOQ) without compromising calibration curve linearity at the lower end. In contrast, some lower-cost deuterated analogs may be supplied with unspecified isotopic purity or lower atom% D values (e.g., 95 atom% D), introducing unlabeled compound that elevates baseline signal and reduces assay sensitivity .

Bioanalysis Stable Isotope Labeling Method Validation

Structural Specificity: 6-Methyl-d3 Labeling Ensures Distinct MRM Transitions

Megestrol Acetate-d3 incorporates deuterium at the 6-methyl position, resulting in a nominal mass increase of 3 Da relative to unlabeled megestrol acetate (MW 384.51 → 387.53) . This specific labeling site yields a distinct precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, with a reported transition of m/z 400.2 → 340.2 for the deuterated species in positive ion mode [1]. By comparison, unlabeled megestrol acetate is monitored via m/z 385.5 → 267.1 under similar LC-MS/MS conditions, a difference of approximately 15 Da in precursor mass [2]. This mass separation prevents cross-talk between analyte and internal standard channels, a critical advantage over non-deuterated internal standards which may share identical transitions or suffer from isotopic interference.

LC-MS/MS MRM Method Specificity

Regulatory Compliance: Pharmacopeial Traceability for Impurity Profiling

Megestrol Acetate-d3 is designated as Medroxyprogesterone Acetate EP Impurity G-d3 and is utilized as a reference standard for traceability against pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) [1]. This dual designation—serving both as a deuterated internal standard and as a characterized impurity standard—provides a unique compliance advantage. Unlabeled megestrol acetate or generic deuterated analogs lacking EP impurity designation cannot fulfill this dual regulatory role, requiring separate procurement of impurity standards for method validation and quality control . The compound supports analytical method validation (AMV) and quality control (QC) applications during pharmaceutical synthesis and formulation development.

Regulatory Science Method Validation GMP

Matrix Effect Correction: Deuterated IS Provides Identical Extraction Recovery

A fundamental requirement for accurate LC-MS/MS quantification is that the internal standard exhibits extraction recovery and matrix effect profiles identical to those of the analyte. Deuterated internal standards such as Megestrol Acetate-d3 achieve this near-perfect co-elution and ionization behavior, as they are chemically indistinguishable from the analyte in chromatographic and extraction processes [1]. Studies confirm that deuterated IS compounds demonstrate similar extraction recovery, ionization response, and matrix effects compared to their unlabeled counterparts, thereby improving accuracy and reducing inter-assay variability [2]. In contrast, structurally dissimilar IS compounds (e.g., tolbutamide) may exhibit divergent recovery rates under varying sample pH, lipid content, or protein binding conditions, introducing bias that can compromise method robustness and require extensive re-validation [3].

Bioanalysis Matrix Effects Extraction Recovery

Optimal Application Scenarios for Megestrol Acetate-d3 (CAS 162462-72-8)


Clinical Pharmacokinetic Studies Requiring LLOQ ≤1 ng/mL

Megestrol Acetate-d3 is the preferred internal standard for clinical pharmacokinetic (PK) studies of megestrol acetate formulations, where achieving low limits of quantitation (LLOQ) is essential for characterizing terminal elimination phases. The validated LC-MS/MS method employing Megestrol Acetate-d3 achieves an LLOQ of 1 ng/mL in human plasma with a linear calibration range of 1–2000 ng/mL (r > 0.99) [1]. This performance enables accurate quantification of megestrol acetate following oral administration of an 800 mg dose, with full validation of intra- and inter-day precision, accuracy, recovery, matrix effect, and stability parameters [2].

Regulatory-Compliant Bioequivalence and ANDA Submissions

For bioequivalence studies and Abbreviated New Drug Application (ANDA) submissions, regulatory agencies require fully validated bioanalytical methods with documented internal standard performance. Megestrol Acetate-d3 supports compliance by providing a stable isotope-labeled IS that matches the analyte's chromatographic and mass spectrometric behavior, thereby satisfying FDA and EMA guidelines for matrix effect evaluation and incurred sample reanalysis (ISR) [1]. The compound's traceability to USP/EP pharmacopeial standards further facilitates impurity profiling and method transfer documentation required in GMP environments [2].

Multi-Analyte Residue Monitoring in Food Safety Programs

In food safety and veterinary drug residue monitoring programs, Megestrol Acetate-d3 serves as a critical component of multi-residue LC-MS/MS panels for the detection of acetylgestagenic steroids (including megestrol acetate, medroxyprogesterone acetate, chlormadinone acetate, and melengestrol acetate) in animal-derived matrices such as kidney fat, muscle tissue, and plasma [1]. The use of deuterated internal standards for each analyte class enables matrix-matched calibration and reliable confirmation of analyte identity through the monitoring of two diagnostic product ions per precursor, achieving detection capabilities as low as 0.5 μg kg⁻¹ [2].

Method Development and Quality Control in Pharmaceutical Manufacturing

Megestrol Acetate-d3 is employed in pharmaceutical quality control (QC) laboratories for analytical method development, method validation, and routine batch release testing. Its designation as Medroxyprogesterone Acetate EP Impurity G-d3 allows it to function simultaneously as an internal standard for assay content uniformity and as a reference standard for impurity profiling, reducing the number of reference materials required and streamlining QC workflows [1]. This dual utility is particularly valuable during late-stage development and commercial manufacturing where method robustness and cost efficiency are prioritized.

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